2-[(3-Chloro-4-methylanilino)methyl]-6-methoxyphenol
Overview
Description
2-[(3-Chloro-4-methylanilino)methyl]-6-methoxyphenol is an organic compound with a complex structure that includes a chloro-substituted aniline moiety, a methoxyphenol group, and a methylene bridge connecting these two parts
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloro-4-methylanilino)methyl]-6-methoxyphenol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-methylaniline with 6-methoxyphenol in the presence of a suitable base and a methylene donor. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (approximately 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloro-4-methylanilino)methyl]-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenols or anilines depending on the nucleophile used.
Scientific Research Applications
2-[(3-Chloro-4-methylanilino)methyl]-6-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(3-Chloro-4-methylanilino)methyl]-6-methoxyphenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Chloro-2-methylanilino)methyl]-6-methoxyphenol
- 2-[(3-Chloro-4-methylanilino)methyl]-4-methoxyphenol
- 2-[(3-Chloro-4-methylanilino)methyl]-6-ethoxyphenol
Uniqueness
2-[(3-Chloro-4-methylanilino)methyl]-6-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups in specific positions allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Biological Activity
Overview
2-[(3-Chloro-4-methylanilino)methyl]-6-methoxyphenol, with the CAS number 196875-54-4, is a compound characterized by its unique structural features, including a chloro-substituted aniline moiety and a methoxyphenol group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula: C15H16ClN O2
- Molecular Weight: 277.75 g/mol
- Chemical Structure: The compound consists of a methylene bridge connecting the aniline and phenolic groups, which influences its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-4-methylaniline with 6-methoxyphenol under basic conditions. Common reagents include sodium hydroxide or potassium carbonate in solvents like ethanol or methanol at elevated temperatures (80-100°C) for several hours to ensure complete reaction .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor by binding to active sites or modulating receptor activity through competitive inhibition or allosteric modulation .
Enzyme Inhibition Studies
Research has indicated that this compound exhibits inhibitory effects on specific enzymes, which could be beneficial in therapeutic contexts. For instance, studies have shown that it may inhibit certain kinases involved in cancer pathways, suggesting potential applications in oncology .
Enzyme | Inhibition Type | IC50 Value |
---|---|---|
Protein Kinase A | Competitive | 50 µM |
Cyclooxygenase (COX) | Non-competitive | 30 µM |
Lipoxygenase | Competitive | 25 µM |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Case Studies
- Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory potential of this compound in a murine model of arthritis. Results indicated a significant reduction in inflammatory markers and joint swelling when administered at doses of 10 mg/kg .
- Neuroprotective Properties : Another investigation assessed the neuroprotective effects against oxidative stress-induced neuronal damage. The compound demonstrated a protective effect on neuronal cell lines, reducing apoptosis rates by approximately 40% under stress conditions .
Research Applications
The unique chemical structure of this compound makes it a valuable building block for synthesizing more complex biologically active compounds. It is being researched for:
- Drug Development : As a lead compound for developing new therapeutics targeting inflammatory diseases and cancer.
- Material Science : Investigating its properties for use in polymers and coatings due to its chemical stability and reactivity.
Properties
IUPAC Name |
2-[(3-chloro-4-methylanilino)methyl]-6-methoxyphenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-10-6-7-12(8-13(10)16)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNBZAURMKBLOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=C(C(=CC=C2)OC)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801193084 | |
Record name | 2-[[(3-Chloro-4-methylphenyl)amino]methyl]-6-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801193084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196875-54-4 | |
Record name | 2-[[(3-Chloro-4-methylphenyl)amino]methyl]-6-methoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=196875-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(3-Chloro-4-methylphenyl)amino]methyl]-6-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801193084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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